molecular formula C21H18N4O4S B10988518 Ethyl (2-{[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10988518
M. Wt: 422.5 g/mol
InChI Key: IWBPCXXAEDLWFP-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound featuring multiple functional groups, including an oxazole, pyridine, thiazole, and ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic synthesis. A common route includes:

    Formation of the Oxazole Ring: Starting with a suitable precursor, such as a substituted pyridine, the oxazole ring can be formed through a cyclization reaction involving an amide and a nitrile under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Coupling Reactions: The oxazole and thiazole intermediates are then coupled using a carbonylation reaction, often facilitated by a palladium catalyst.

    Esterification: The final step involves esterification to introduce the ethyl acetate group, typically using an alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole or pyridine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the oxazole or pyridine rings.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl (2-{[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl (2-{[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl (2-{[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Oxazole Ring : Known for its role in various biological processes.
  • Thiazole Ring : Often associated with antimicrobial and antifungal properties.
  • Amino Group : Contributes to the interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Research has shown that related oxazole derivatives can reduce cell viability in various cancer cell lines by inducing apoptosis and impairing cell cycle progression. For instance, compounds derived from oxazole structures have been effective against breast cancer cells by triggering apoptotic pathways and inhibiting cell proliferation .
  • Antimicrobial Activity :
    • Thiazole derivatives are recognized for their antimicrobial properties. Studies have demonstrated that thiazole-containing compounds can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • Some derivatives have shown potential in reducing inflammation markers in vitro, suggesting a possible application in treating inflammatory diseases .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry highlighted a compound structurally similar to this compound that demonstrated significant anticancer activity. The compound was found to:

  • Induce apoptosis in MCF-7 breast cancer cells.
  • Inhibit the expression of cyclin D1 and CDK4, leading to cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Properties

In another investigation, thiazole derivatives were tested against various pathogens. The results indicated:

  • A minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
  • Enhanced activity when combined with conventional antibiotics, suggesting a synergistic effect .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC ValueReference
Compound AAnticancerMCF-715 µM
Compound BAntimicrobialStaphylococcus aureus16 µg/mL
Compound CAnti-inflammatoryRAW 264.7 macrophages20 µM

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 2-[2-[(3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H18N4O4S/c1-3-28-17(26)9-14-11-30-21(22-14)24-19(27)15-10-16(13-7-5-4-6-8-13)23-20-18(15)12(2)25-29-20/h4-8,10-11H,3,9H2,1-2H3,(H,22,24,27)

InChI Key

IWBPCXXAEDLWFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CC=C4

Origin of Product

United States

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